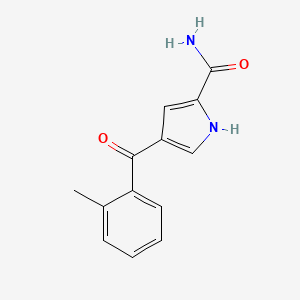

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBGZYGBXMABPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative. One common method involves the reaction of 2-methylbenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrole-2-carboxamide derivatives, emphasizing substituent effects on biological activity, synthesis yields, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: 4-Phenyl derivatives (e.g., 5c, 5e) exhibit notable antimicrobial activity against Gram-negative bacteria (MIC: 6.05–6.25 µg/mL) .

Carboxamide Side Chain Modifications: Imidazolylpropyl (e.g., ) and morpholinopropyl (e.g., ) side chains enhance solubility and receptor binding but may lead to discontinuation due to stability or toxicity concerns. Trifluoroethyl groups (e.g., compound 128) improve metabolic stability, as evidenced by ESIMS data .

Physicochemical Properties :

- Electron-withdrawing substituents (e.g., 2-chlorobenzoyl in ) increase molecular polarity (PSA: ~49.93) and may enhance target binding affinity.

- Benzoyl vs. cyclohexylcarbonyl : The former enhances aromatic interactions in drug-receptor binding, while the latter introduces conformational flexibility .

Synthetic Challenges :

Biological Activity

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of pyrrole-based compounds, which have been investigated for their potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with a 2-methylbenzoyl group and a carboxamide functional group, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown potent activity against Mycobacterium tuberculosis (Mtb) strains, including drug-resistant variants. A structure–activity relationship (SAR) analysis indicated that modifications to the pyrrole scaffold can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | < 0.016 | Mtb H37Rv |

| Compound A | < 0.01 | Drug-resistant Mtb |

| Compound B | < 0.05 | Mtb H37Rv |

The minimal inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting their potential as therapeutic agents against tuberculosis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell cycle regulation. For example, it has been noted to interact with the p53-MDM2 complex, leading to restored p53 function and subsequent cancer cell death.

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 (melanoma) | 15 | p53 pathway modulation |

| Compound C | HT29 (colon cancer) | 10 | Apoptosis induction |

| Compound D | MCF7 (breast cancer) | 12 | Cell cycle arrest |

The ability of this compound to inhibit cancer cell proliferation highlights its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this pyrrole derivative has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

- Tuberculosis Treatment : A study involving patients with drug-resistant tuberculosis demonstrated that treatment with a pyrrole-based regimen significantly improved outcomes compared to standard therapies.

- Cancer Therapy : Clinical trials assessing the use of pyrrole derivatives in combination with existing chemotherapy agents showed enhanced efficacy and reduced side effects in patients with advanced melanoma.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Derivatives of this scaffold are typically synthesized via Friedel-Crafts acylation or amide coupling. For example, Friedel-Crafts reactions using ethyl 3-methyl-1H-pyrrole-2-carboxylate and substituted benzoyl chlorides yield intermediates like ethyl 4-(substituted-benzoyl)-3-methyl-1H-pyrrole-2-carboxylate, which are then hydrolyzed to carboxylic acids and coupled with amines. Reaction conditions (e.g., catalyst choice, temperature) significantly affect yields. In one study, coupling 2,2,2-trifluoroethylamine with a benzoyl-pyrrole intermediate achieved 25–44% yields depending on the substituent . Lower yields (<30%) are common with sterically hindered amines due to incomplete coupling .

Q. How are structural features of this compound derivatives validated?

- Methodological Answer : Characterization relies on 1H NMR (e.g., aromatic protons at δ 7.71–7.98 ppm for benzoyl groups) and ESIMS (e.g., m/z 388.1–416.1 for trifluoromethyl-substituted analogs) . LCMS and HPLC purity (>90%) are critical for confirming compound integrity. For example, 4-(6-(trifluoromethyl)-1H-indazol-3-yl) analogs showed LCMS purity >94% and HPLC >97% .

Q. What in vitro assays are used to screen the biological activity of these compounds?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : MIC (minimum inhibitory concentration) testing against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans). For example, pyrrole-2-carboxamides with 4-phenyl substituents showed MIC values of 6.05–6.25 µg/mL against Gram-negative strains .

- Antibiofilm Activity : Quantification of biofilm inhibition using crystal violet assays or confocal microscopy .

Advanced Research Questions

Q. How can enantiomeric purity of chiral this compound derivatives be optimized?

- Methodological Answer : Chiral resolution is achieved via supercritical fluid chromatography (SFC) . For example, enantiomers of 3-methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide were separated using SFC, yielding 32% (enantiomer I) and 20% (enantiomer II) . Optimization involves screening chiral stationary phases (e.g., cellulose- or amylose-based columns) and mobile phase compositions.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with similar substituents?

- Methodological Answer : Discrepancies in SAR often arise from minor structural differences. For example:

- Trifluoromethyl vs. Methyl Groups : 4-(6-(trifluoromethyl)-1H-indazol-3-yl) analogs showed higher antimicrobial activity than methyl-substituted derivatives, likely due to enhanced lipophilicity and target binding .

- Positional Isomerism : 2-Methylbenzoyl vs. 4-fluorobenzoyl groups alter electronic properties, affecting bioactivity. Computational docking studies (e.g., AutoDock Vina) can rationalize these differences by modeling interactions with target enzymes .

Q. How do reaction intermediates influence the scalability of synthesis?

- Methodological Answer : Key intermediates (e.g., ethyl 4-(substituted-benzoyl)-3-methyl-1H-pyrrole-2-carboxylate) must be purified via column chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts. Scaling up reactions requires optimizing stoichiometry (e.g., 1.2–1.5 eq. of amine for amide coupling) and solvent systems (e.g., DMF for solubility vs. THF for milder conditions) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.